molecular formula C21H19NO5S B6502833 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946385-16-6

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6502833
CAS No.: 946385-16-6
M. Wt: 397.4 g/mol
InChI Key: KAKNKHATRFGPLG-UHFFFAOYSA-N
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Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and oxazine intermediates, followed by the introduction of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: Various substituents can be introduced into the chromene or oxazine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety typically results in sulfone derivatives, while reduction can yield various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure may allow it to act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

Compared to similar compounds, 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its unique combination of chromene, oxazine, and thiophene moieties. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N2O4SC_{17}H_{19}N_{2}O_{4}S, and it features a unique combination of thiophene and chromene moieties. The presence of the 1,1-dioxide group in the tetrahydrothiophene ring is particularly notable for its potential reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of isochromen-1-one have shown potent antioxidant activities in various assays, including the DPPH assay. The antioxidant potential is often attributed to the ability of these compounds to scavenge free radicals effectively.

CompoundDPPH IC50 (µM)Reference
Ascorbic Acid50
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl...TBDCurrent Study

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, studies on quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

A study utilizing the MTT assay on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like paclitaxel.

CompoundCell LineIC50 (µM)Reference
PaclitaxelMDA-MB-23115
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl...TBDTBDCurrent Study

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy. Similar thiophene derivatives have demonstrated activity against various bacterial strains. The presence of electron-withdrawing groups enhances their ability to disrupt bacterial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coliTBD
S. aureusTBDCurrent Study

Case Studies

In a recent investigation focusing on the structure-activity relationship (SAR) of thiophene derivatives, it was found that modifications at specific positions significantly influenced their biological efficacy. The introduction of substituents on the phenyl ring was particularly effective in enhancing both antioxidant and anticancer activities.

Study Highlights:

  • Synthesis : A series of analogues were synthesized using standard organic reactions.
  • Bioevaluation : In vitro assays were conducted to evaluate antioxidant and anticancer activities.
  • Findings : Certain analogues displayed up to 16-fold higher antioxidant activity compared to ascorbic acid and significant cytotoxicity against cancer cells.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-20-16-6-7-19-17(10-22(13-27-19)15-8-9-28(24,25)12-15)21(16)26-11-18(20)14-4-2-1-3-5-14/h1-7,11,15H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNKHATRFGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114127
Record name 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-16-6
Record name 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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